1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

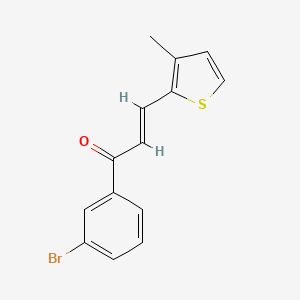

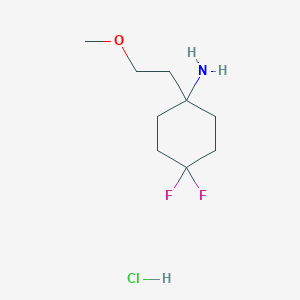

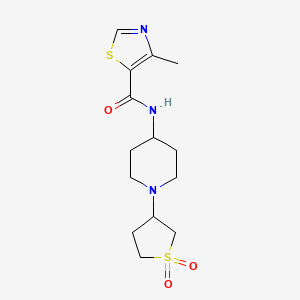

The compound 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a chemical entity that features a piperidine and imidazole core structure, which is often seen in molecules with potential pharmacological activities. The imidazole ring is a five-membered planar heterocycle containing two nitrogen atoms, which is known for its presence in many biologically active compounds. The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is also a common motif in drug molecules. The presence of a phenyl ring substituted with an isopropylthio group suggests potential for interactions with biological targets through hydrophobic and potential pi-stacking interactions.

Synthesis Analysis

The synthesis of related imidazole-containing piperidine derivatives has been reported in the literature. For instance, a synthesis involving a four-component cyclocondensation using diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate has been described . Another method involves the N-arylation of imidazole with p-haloacetophenones . Although the exact synthesis of the compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis by incorporating the appropriate isopropylthio-substituted phenyl ring.

Molecular Structure Analysis

The molecular structure of imidazole-piperidine derivatives is characterized by the presence of the imidazole and piperidine rings, which are known to confer certain biological activities. The imidazole ring is a bioisostere for the purine base in nucleotides and can engage in hydrogen bonding and metal coordination . The piperidine ring can adopt a chair conformation, providing a rigid scaffold that can favorably position other functional groups for interaction with biological targets .

Chemical Reactions Analysis

Imidazole-piperidine derivatives can participate in various chemical reactions. For example, electrochemical oxidation can lead to the formation of p-quinone imine intermediates, which can undergo Michael addition reactions with nucleophiles . This reactivity could be exploited in the functionalization of the compound , potentially leading to the synthesis of novel derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole-piperidine derivatives are influenced by their functional groups. The imidazole ring can act as both a hydrogen bond donor and acceptor, affecting the solubility and binding interactions of the compound . The piperidine ring's conformational rigidity can impact the molecule's overall shape and thus its ability to fit into biological receptors . The isopropylthio group is likely to contribute to the lipophilicity of the compound, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Scientific Research Applications

Synthesis and Characterization

Imidazole-based compounds are synthesized through various chemical routes, including click chemistry and cyclo condensation, which provide a foundation for developing novel molecules with potential biological applications. For instance, Govindhan et al. (2017) synthesized a compound using click chemistry that was characterized and its structure confirmed through single-crystal XRD analysis, providing insights into the structural basis for its biological activity (Govindhan et al., 2017).

Antimicrobial and Cytotoxic Activities

Imidazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and cytotoxic effects. For example, Abdel-Wahab et al. (2011) reported on the antimicrobial, antioxidant, anti-hemolytic, and cytotoxic activities of new imidazole-based heterocycles, highlighting their potential in medical applications (Abdel-Wahab, Awad, & Badria, 2011). Similarly, Gan, Fang, and Zhou (2010) synthesized azole-containing piperazine derivatives that showed significant antibacterial and antifungal activities, as well as notable in vitro cytotoxicity against cancer cell lines (Gan, Fang, & Zhou, 2010).

Antiviral Activity and Protein Interaction Studies

Some imidazole derivatives have been evaluated for their antiviral activities and interactions with proteins, which are crucial for understanding their pharmacokinetics and pharmacodynamics. Attaby et al. (2006) synthesized compounds that were tested for cytotoxicity, anti-HSV1, and anti-HAV-MBB activities, offering insights into the therapeutic potential of these molecules (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Applications in Material Science and Corrosion Inhibition

Research on imidazole derivatives extends beyond biomedicine into material science, where these compounds are investigated for their potential as corrosion inhibitors and in the synthesis of novel materials. Costa et al. (2021) explored the use of imidazole-based molecules for carbon steel corrosion inhibition in an acidic medium, demonstrating the versatility of these compounds in industrial applications (Costa et al., 2021).

properties

IUPAC Name |

1-[4-(imidazol-1-ylmethyl)piperidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3OS/c1-16(2)25-19-5-3-17(4-6-19)13-20(24)23-10-7-18(8-11-23)14-22-12-9-21-15-22/h3-6,9,12,15-16,18H,7-8,10-11,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKQSGCLDOHECE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)CN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone](/img/structure/B3006579.png)

![N-acetyl-N-(6-aminobenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3006582.png)

![N-(3-chloro-2-fluorophenyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B3006590.png)

![N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3006594.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B3006597.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B3006598.png)